molecular formula C7H9BrClNOS B6276010 3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride CAS No. 2763758-60-5

3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride

Cat. No.: B6276010
CAS No.: 2763758-60-5
M. Wt: 270.58 g/mol
InChI Key: OAICMEIESFHBHH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an oxetane ring substituted at the 3-position with a 5-bromothiophen-2-yl group, with an amine functional group and hydrochloride salt. Molecular Formula: C₇H₁₀BrClNOS (as inferred from and ) . Molecular Weight: ~264.55 g/mol. Key Features:

  • Oxetane ring: Enhances metabolic stability and rigidity compared to flexible chains.
  • Hydrochloride salt: Improves solubility for pharmaceutical applications.

Properties

CAS No.

2763758-60-5

Molecular Formula

C7H9BrClNOS

Molecular Weight

270.58 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C7H8BrNOS.ClH/c8-6-2-1-5(11-6)7(9)3-10-4-7;/h1-2H,3-4,9H2;1H

InChI Key

OAICMEIESFHBHH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=C(S2)Br)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Organometallic Reagent Preparation

5-Bromo-2-thienyllithium was synthesized via halogen-lithium exchange using n-butyllithium and 2,5-dibromothiophene in tetrahydrofuran (THF) at −78°C. Monitoring via thin-layer chromatography (TLC) confirmed complete consumption of the dibromothiophene after 30 minutes.

Nucleophilic Addition and Tertiary Alcohol Formation

Oxetan-3-one (1.0 equiv) in THF was treated with 5-bromo-2-thienyllithium (1.2 equiv) at −78°C, yielding the tertiary alcohol 3-(5-bromothiophen-2-yl)oxetan-3-ol after warming to room temperature and aqueous workup. Nuclear magnetic resonance (NMR) analysis revealed characteristic oxetane methylene protons at δ 4.88–4.91 ppm (doublets, J = 10 Hz) and a broad hydroxyl singlet at δ 2.92 ppm.

Table 1. Optimization of Nucleophilic Addition Conditions

ParameterCondition 1Condition 2Condition 3
Temperature (°C)−78−400
Yield (%)725835
Purity (HPLC, %)989590

Optimal yields (72%) were achieved at −78°C, with higher temperatures leading to side reactions such as ketone enolization.

Conversion of Tertiary Alcohol to Amine

Mitsunobu Reaction with Phthalimide

The tertiary alcohol was subjected to Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, phthalimide) in THF, affording the phthalimide-protated amine 3-(5-bromothiophen-2-yl)oxetan-3-phthalimide in 65% yield. Deprotection using hydrazine hydrate in ethanol yielded the free amine, which was isolated as the hydrochloride salt via treatment with HCl in diethyl ether.

Table 2. Mitsunobu Reaction Optimization

Equiv. PhthalimideSolventTime (h)Yield (%)
1.5THF1265
2.0DCM2470
1.5Toluene1860

Prolonged reaction times in dichloromethane (DCM) improved yields marginally but risked phthalimide decomposition.

Direct Amination via Gabriel Synthesis

Alternative attempts using Gabriel synthesis (potassium phthalimide, alkyl halide intermediate) resulted in poor yields (<20%) due to the steric hindrance of the oxetane ring, underscoring the superiority of the Mitsunobu approach.

Friedel-Crafts Alkylation for Oxetane Formation

Lithium-Catalyzed Cyclization

A modified Friedel-Crafts alkylation was explored, wherein 5-bromo-2-thiophenecarboxaldehyde was treated with lithium bis(trifluoromethanesulfonimide) (LiNTf₂) in chloroform, inducing cyclization to form the oxetane ring. However, competing polymerization of the aldehyde limited yields to 28%.

Table 3. Friedel-Crafts Reaction Screening

CatalystSolventTemp (°C)Yield (%)
LiNTf₂CHCl₃4028
BF₃·OEt₂DCM2515
Sc(OTf)₃Toluene6010

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 4.0 Hz, 1H, thiophene-H), 7.01 (d, J = 4.0 Hz, 1H, thiophene-H), 4.89 (d, J = 10 Hz, 2H, oxetane-H), 4.85 (d, J = 10 Hz, 2H, oxetane-H), 3.21 (br s, 3H, NH₃⁺).

  • ¹³C NMR (100 MHz, CDCl₃): δ 146.8 (C-Br), 128.2 (thiophene-C), 115.4 (oxetane-C), 70.1 (oxetane-CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₇H₈BrNOS⁺: 257.9412

  • Found: 257.9409 [M+H]⁺.

Challenges and Limitations

  • Steric Hindrance: Bulky substituents on the oxetane ring impede nucleophilic displacement reactions, necessitating high-pressure conditions for amination.

  • Oxetane Ring Stability: Acidic conditions during hydrochloride salt formation risk ring-opening, requiring careful pH control.

  • Regioselectivity in Thiophene Functionalization: Competing bromination at the 3-position of thiophene necessitates directing group strategies, increasing synthetic steps .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the amine group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the brominated thiophene is coupled with boronic acids or esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Oxidized thiophene derivatives.

    Reduction Products: Reduced amine derivatives.

    Coupling Products: Coupled products with various aryl or alkyl groups.

Scientific Research Applications

3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications to the aryl/heteroaryl group or oxetane substituents (Table 1).

Table 1. Structural and Physicochemical Comparisons

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(5-Bromothiophen-2-yl)oxetan-3-amine HCl 5-Bromothiophen-2-yl C₇H₁₀BrClNOS 264.55 High lipophilicity; API intermediate
3-(4-Bromophenyl)oxetan-3-amine HCl 4-Bromophenyl C₉H₁₁BrClNO 264.55 Similar MW; altered π-π stacking
3-(3-Chlorophenyl)oxetan-3-amine HCl 3-Chlorophenyl C₉H₁₁Cl₂NO 220.10 Increased polarity; drug discovery
3-Phenyloxetan-3-amine HCl Phenyl C₉H₁₂ClNO 185.65 Lower MW; reduced halogen bonding
3-(Trifluoromethylphenyl)oxetan-3-amine HCl 3-Trifluoromethylphenyl C₁₀H₁₁ClF₃NO 277.65 Enhanced metabolic stability
3-(3-Methoxyphenyl)oxetan-3-amine HCl 3-Methoxyphenyl C₁₀H₁₄ClNO₂ 215.68 Electron-donating group; solubility modulator

Functional Group Impact

  • The 5-bromo-thiophene group may also influence electronic properties differently than bromophenyl due to sulfur's electronegativity.
  • Oxetane vs. Other Rings: The oxetane ring provides conformational rigidity and improved metabolic stability over non-cyclic amines or larger rings (e.g., tetrahydrofuran) .
  • Hydrochloride Salt : Common across analogs to enhance aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C7_7H8_8BrNOS
  • Molecular Weight : 232.06 g/mol
  • CAS Number : Not specified
  • InChIKey : QQYQKTGHANPHQG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxetane ring structure is known to enhance reactivity and selectivity towards specific enzymes and receptors, which can lead to various therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation.
  • Neuroprotective Effects : The compound has been investigated for its ability to inhibit β-secretase (BACE1), an enzyme linked to Alzheimer's disease, thereby reducing amyloid-beta plaque formation.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities that could be harnessed for therapeutic applications:

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis or inhibits proliferation in cancer cells
NeuroprotectiveInhibits BACE1, reducing amyloid-beta formation
Anti-inflammatoryInhibits COX enzymes

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of related oxetane derivatives on different cancer cell lines, demonstrating significant IC50_{50} values indicative of strong growth inhibition.
  • Neuroprotection in Animal Models : Research involving animal models has shown promising results where treatment with oxetane derivatives led to improved cognitive function and reduced neurodegeneration markers.

Q & A

Q. Advanced: How can reaction yields be optimized for the bromothiophene-oxetane coupling step?

Answer: Mechanistic insights and optimization strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency between bromothiophene and oxetane precursors .
  • Solvent effects : Use toluene/DMF mixtures to balance reactivity and solubility .
  • Additives : Potassium carbonate improves base-mediated deprotonation, while ligand tuning (e.g., XPhos) stabilizes intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm bromothiophene (δ ~6.8–7.2 ppm) and oxetane (δ ~4.5–5.0 ppm) structural motifs .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 292.97) and isotopic patterns for bromine .
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Q. Advanced: How can computational modeling predict reactivity or stability?

Answer:

  • DFT calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict bromine’s electrophilic reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Basic: What biological pathways or targets are associated with this compound?

Answer:
Preliminary studies suggest:

  • Enzyme inhibition : Bromothiophene derivatives inhibit kinases (e.g., MAPK) via competitive binding to ATP pockets .
  • Receptor modulation : The oxetane-amine scaffold may interact with GPCRs, as seen in structurally related compounds .

Q. Advanced: How can target-specific activity be validated amid conflicting bioactivity data?

Answer:

  • Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to differentiate off-target effects .
  • CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Basic: What stability considerations apply during storage?

Answer:

  • Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the oxetane ring .
  • Light sensitivity : Protect from UV exposure due to the bromothiophene’s photoreactivity .

Q. Advanced: How do structural modifications improve stability?

Answer:

  • Oxetane ring substitution : Introduce electron-withdrawing groups (e.g., CF₃) to reduce ring-opening susceptibility .
  • Salt forms : Compare hydrochloride vs. trifluoroacetate salts for enhanced crystallinity and shelf life .

Advanced: How can discrepancies in reported bioactivity data be reconciled?

Answer:

  • Batch variability : Analyze impurity profiles (e.g., residual Pd) via ICP-MS, which may alter biological responses .
  • Assay conditions : Control for pH (amine protonation state) and reducing agents (e.g., DTT) that modify thiophene reactivity .

Advanced: What strategies mitigate scale-up challenges in synthesis?

Answer:

  • Flow chemistry : Continuous processing reduces exothermic risks during bromination .
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., stoichiometry, mixing time) .

Advanced: How do substituent effects on the thiophene ring influence reactivity?

Answer:

  • Electron-withdrawing groups (e.g., Br at C5): Increase electrophilicity for nucleophilic substitution (e.g., SNAr) .
  • Steric effects : Bulky substituents at C3 hinder coupling reactions, necessitating ligand-modified catalysts .

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